N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.
作用機序
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BTK, a key signaling molecule in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide blocks BCR signaling and induces apoptosis in B-cells. N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has also been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further contributing to its anti-tumor activity.
Biochemical and physiological effects:
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been shown to induce apoptosis in B-cells derived from CLL and MCL patients. In addition, N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits the activation of downstream signaling pathways that promote B-cell survival and proliferation. N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has also been shown to inhibit the production of cytokines and chemokines that contribute to the tumor microenvironment. These effects suggest that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has potential as a therapeutic agent for the treatment of B-cell malignancies.
実験室実験の利点と制限
One advantage of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has shown promising results in preclinical studies, suggesting that it may be effective in the treatment of B-cell malignancies. However, one limitation of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its potential toxicity, which may limit its clinical utility.
将来の方向性
There are several future directions for the development of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide as a therapeutic agent. One potential direction is the investigation of combination therapies that include N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide and other targeted agents, such as venetoclax or lenalidomide. Another direction is the investigation of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of biomarkers that can predict response to N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide may help to identify patients who are most likely to benefit from treatment.
合成法
The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide involves several steps, starting from the reaction of 6-ethyl-5-fluoropyrimidin-4-amine with tert-butyl 2-bromoacetate to form tert-butyl 2-(6-ethyl-5-fluoropyrimidin-4-ylamino)acetate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide. The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been reported in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide suppresses tumor growth and prolongs survival.
特性
IUPAC Name |
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4O/c1-6-9-10(14)11(16-7-15-9)17-8(2)12(19)18-13(3,4)5/h7-8H,6H2,1-5H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXERGVWGSBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(C)C(=O)NC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。